2'-Hydroxy-5'-isopropylacetophenone
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Overview
Description
2’-Hydroxy-5’-isopropylacetophenone, also known as 1-(2-hydroxy-5-isopropylphenyl)ethanone, is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is characterized by its white crystalline appearance and is widely used in various research and industrial applications.
Preparation Methods
The synthesis of 2’-Hydroxy-5’-isopropylacetophenone typically involves the reaction of acetyl chloride with 4-isopropylanisole in the presence of aluminum chloride as a catalyst and carbon disulfide as a solvent . The reaction is carried out at room temperature, yielding the desired product with a moderate yield of 48% . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
2’-Hydroxy-5’-isopropylacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-Hydroxy-5’-isopropylacetophenone is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-Hydroxy-5’-isopropylacetophenone involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in electron transfer reactions, which can modulate oxidative stress and other cellular processes .
Comparison with Similar Compounds
2’-Hydroxy-5’-isopropylacetophenone can be compared with similar compounds such as:
2-Hydroxyacetophenone: Lacks the isopropyl group, resulting in different chemical and biological properties.
4-Hydroxyacetophenone: The hydroxyl group is positioned differently, affecting its reactivity and applications.
2’-Hydroxy-4’-isopropylacetophenone: Similar structure but with different substitution patterns, leading to variations in its chemical behavior.
Properties
IUPAC Name |
1-(2-hydroxy-5-propan-2-ylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7(2)9-4-5-11(13)10(6-9)8(3)12/h4-7,13H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDUYSKZFFCUOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467198 |
Source
|
Record name | 1-[2-Hydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1634-36-2 |
Source
|
Record name | 1-[2-Hydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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